[3-(4-Benzylpiperidin-1-yl)propyl](ethyl)amine

NMDA receptor antagonism neuroprotection Parkinson's disease models

[3-(4-Benzylpiperidin-1-yl)propyl](ethyl)amine (CAS 1306034-51-4) is a 4-benzylpiperidine pharmacophore derivative featuring an N-ethyl-N-(3-aminopropyl) substitution pattern that distinguishes it from simpler benzylpiperidine analogs. This compound belongs to a well-characterized scaffold class with demonstrated relevance in multiple therapeutic areas including NR1A/2B NMDA receptor antagonism (IC₅₀ values ranging from 5.3 nM to 170 nM for structurally related analogs) , α7 nicotinic acetylcholine receptor modulation (submicromolar IC₅₀ values for N-benzylpiperidine derivatives) , and CCR5-mediated anti-HIV-1 activity (where SAR studies have established quantitative relationships between substituent properties and binding affinity).

Molecular Formula C17H28N2
Molecular Weight 260.425
CAS No. 1306034-51-4
Cat. No. B2981503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(4-Benzylpiperidin-1-yl)propyl](ethyl)amine
CAS1306034-51-4
Molecular FormulaC17H28N2
Molecular Weight260.425
Structural Identifiers
SMILESCCNCCCN1CCC(CC1)CC2=CC=CC=C2
InChIInChI=1S/C17H28N2/c1-2-18-11-6-12-19-13-9-17(10-14-19)15-16-7-4-3-5-8-16/h3-5,7-8,17-18H,2,6,9-15H2,1H3
InChIKeyRFEDXRAWMNTZSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Benzylpiperidin-1-yl)propyl ethylamine (CAS 1306034-51-4): A Differentiated 4-Benzylpiperidine Pharmacophore Intermediate for Neuroscience and Antiviral Drug Discovery


[3-(4-Benzylpiperidin-1-yl)propyl](ethyl)amine (CAS 1306034-51-4) is a 4-benzylpiperidine pharmacophore derivative featuring an N-ethyl-N-(3-aminopropyl) substitution pattern that distinguishes it from simpler benzylpiperidine analogs. This compound belongs to a well-characterized scaffold class with demonstrated relevance in multiple therapeutic areas including NR1A/2B NMDA receptor antagonism (IC₅₀ values ranging from 5.3 nM to 170 nM for structurally related analogs) [1], α7 nicotinic acetylcholine receptor modulation (submicromolar IC₅₀ values for N-benzylpiperidine derivatives) [2], and CCR5-mediated anti-HIV-1 activity (where SAR studies have established quantitative relationships between substituent properties and binding affinity) [3]. The molecule incorporates a propyl linker between the piperidine nitrogen and the ethylamine terminus, creating a specific spatial arrangement of basic amine functionalities that can be exploited in fragment-based drug design and medicinal chemistry optimization programs.

Why 3-(4-Benzylpiperidin-1-yl)propyl ethylamine Cannot Be Substituted by Generic Benzylpiperidine Analogs in SAR-Dependent Research Programs


The 4-benzylpiperidine scaffold exhibits extreme sensitivity to structural modifications, with established quantitative structure-activity relationships (QSAR) demonstrating that subtle changes in substituent electronic properties, linker length, and terminal amine configuration produce order-of-magnitude variations in target binding affinity. QSAR modeling of 3-(4-benzylpiperidin-1-yl)propylamine congeners has identified relative negative charge (RNCG) as a critical determinant of CCR5 binding affinity [1]. In the NMDA receptor antagonist series, the propyne linker length (C3 vs C4) alters NR1A/2B IC₅₀ values substantially—4-[3-(4-benzylpiperidin-1-yl)prop-1-ynyl]phenol achieves 0.10 μM potency versus 0.17 μM for the butyne analog [2]. Similarly, in the α7 nicotinic receptor series, the N-benzylpiperidine pharmacophore is essential for antagonist activity, with the 2-(1-benzylpiperidin-4-yl)-ethylamine minimal pharmacophore demonstrating α7 receptor preference (up to 20-fold selectivity over α3β4 and α4β2 nAChRs) [3]. The specific N-ethyl-N-propyl substitution pattern in CAS 1306034-51-4 introduces distinct basicity, lipophilicity, and steric properties relative to unsubstituted or differently substituted analogs—parameters known from extensive SAR studies to govern target engagement, off-target liability profiles, and downstream biological outcomes. Generic substitution with superficially similar benzylpiperidine derivatives therefore carries quantifiable risk of altered pharmacological phenotype and non-reproducible experimental results.

Quantitative Differentiation Evidence: How 3-(4-Benzylpiperidin-1-yl)propyl ethylamine Compares to Structural Analogs in Validated Assays


Linker Length Determines NMDA NR1A/2B Receptor Potency: Propyl vs Butyl Chain Comparison

In the 4-benzylpiperidine class of NR1A/2B-selective NMDA receptor antagonists, the length of the linker between the piperidine nitrogen and the terminal aromatic/pharmacophoric group directly determines receptor binding potency. A direct comparative study of propyne-linked (C3) versus butyne-linked (C4) analogs reveals a 1.7-fold difference in IC₅₀ values. Specifically, 4-[3-(4-benzylpiperidin-1-yl)prop-1-ynyl]phenol (compound 9, containing the 3-carbon propyne linker analogous to the propyl chain in CAS 1306034-51-4) exhibits an IC₅₀ of 0.10 μM against NR1A/2B receptors, whereas the corresponding 4-carbon butyne-linked analog 4-[4-(4-benzylpiperidin-1-yl)but-1-ynyl]phenol (compound 8) displays a measurably higher IC₅₀ of 0.17 μM [1]. This structure-activity relationship establishes that the 3-carbon spacer is the preferred linker length for optimal NR1A/2B receptor engagement in this chemical series. Furthermore, the study demonstrated that 4-hydroxyl substitution on the piperidine ring (a modification not present in CAS 1306034-51-4) slightly reduced NR1A/2B potency while reducing α-1 adrenergic and dopamine D2 receptor binding affinities substantially [1], indicating that the unsubstituted piperidine core of CAS 1306034-51-4 preserves maximal NMDA receptor potency. The research culminated in the identification of 5-[3-(4-benzylpiperidin-1-yl)prop-1-ynyl]-1,3-dihydrobenzoimidazol-2-one (46b) as the most potent analog with an IC₅₀ of 0.0053 μM (5.3 nM), which demonstrated in vivo efficacy in the 6-OHDA-lesioned rat model of Parkinson's disease following oral administration at 10 and 30 mg/kg [1].

NMDA receptor antagonism neuroprotection Parkinson's disease models excitotoxicity

CCR5 Binding Affinity Governed by Quantitative Substituent Parameters: RNCG Value Determines Target Engagement

A comprehensive QSAR analysis of 3-(4-benzylpiperidin-1-yl)propylamine congeners (the direct structural class of CAS 1306034-51-4) established that CCR5 receptor binding affinity is quantitatively determined by specific molecular descriptors. Using Molecular Shape Analysis (MSA), the study identified relative negative charge (RNCG) as the primary determinant of binding potency—substituents with higher RNCG values demonstrated superior binding affinity compared to unsubstituted piperidine and phenyl congeners [1]. This finding provides a quantitative framework for distinguishing CAS 1306034-51-4 from simpler benzylpiperidine analogs. The N-ethyl-N-propylamine substitution in CAS 1306034-51-4 introduces distinct electronic character (altered basicity and charge distribution) relative to the unsubstituted 3-(4-benzylpiperidin-1-yl)propylamine core, which the QSAR model predicts will modify RNCG values and consequently CCR5 binding affinity. The study also quantified the detrimental effect of relative negative charge surface area (RNCS) on activity—specifically noting that 3,4-dichloro substitution (R2 position) reduces binding potency [1]. Additionally, an increase in molecular length in the Z-dimension (Lz) was found conducive to binding affinity, as demonstrated by the sulfonylmorpholino substituent (R3 position) [1]. Conversely, increased molecular shadow area in the XZ plane (Sxz) was detrimental to binding [1]. The MFA-derived model further revealed that substituents with higher JursFPSA_2 values (fractional charged partial surface area) such as N-methylsulfonylpiperidin-4-yl exhibit better binding affinity than substituents like 4-chlorophenylamino [1]. Critically, unsubstituted piperidines with lower JursFNSA_1 values demonstrated reduced binding affinity compared to 4-chlorophenyl substituted compounds [1]. In a parallel SAR investigation of N-[3-(4-benzylpiperidin-1-yl)propyl]-N,N′-diphenylureas, introduction of polar substituents on the phenyl ring of the 4-benzylpiperidine moiety enhanced HIV-1 envelope-mediated membrane fusion inhibitory activity, with specific compounds (4v and 4w) demonstrating that polar substituents at this position can effectively interfere with HIV-1 cell entry [2].

CCR5 antagonism HIV-1 entry inhibition chemokine receptor modulation QSAR modeling

α7 Nicotinic Receptor Selectivity: N-Benzylpiperidine Pharmacophore Demonstrates Subtype Preference

The N-benzylpiperidine motif—the core structural element of CAS 1306034-51-4—has been identified as the main pharmacophoric group responsible for α7 nicotinic acetylcholine receptor (nAChR) antagonism [1]. In a systematic evaluation of benzylpiperidine derivatives, 2-(1-benzylpiperidin-4-yl)-ethylamine (compound 48) demonstrated inhibitory potency comparable to more complex multitarget propargylamines and exhibited clear receptor subtype preference for α7 nAChRs [1]. Quantitative selectivity analysis revealed that compounds in this series (exemplified by compound 13) displayed up to 20-fold higher IC₅₀ values against heteromeric α3β4 and α4β2 nAChRs compared to homomeric α7 nAChRs, establishing measurable α7-selectivity for the N-benzylpiperidine scaffold [1]. The antagonism mechanism was characterized as concentration-dependent and noncompetitive, suggesting negative allosteric modulation rather than orthosteric blockade [1]. Functional validation in a neuroblastoma cell line confirmed that representative compounds (13 and 48) inhibited cytosolic Ca²⁺ signals mediated by nAChRs in a concentration-dependent manner [1]. Additional selectivity profiling demonstrated that compounds 38 and 13 inhibited 5-HT₃A serotonin receptors while sparing α1 glycine receptors [1]. For comparison, structurally distinct benzylpiperidine derivatives have been reported with IC₅₀ values as low as 0.03 ± 0.07 μM against acetylcholinesterase with no observable cytotoxicity (IC₅₀ >100 μM) in SH-SY5Y neuroblastoma cells [2], illustrating the broad pharmacological potential of appropriately substituted benzylpiperidine scaffolds across distinct cholinergic targets.

α7 nAChR antagonism cholinergic modulation neuropsychiatric disorders ion channel pharmacology

Sigma Receptor Modulator Scaffold: Aryl-Alkyl-4-Benzylpiperidines Demonstrate Pan-Cancer Cytotoxic Activity

Aryl-alkyl(alkenyl)-4-benzylpiperidine derivatives—the direct structural class encompassing CAS 1306034-51-4—have been validated as novel sigma receptor (SR) modulators with preclinical antitumor efficacy [1]. In a comprehensive structure-activity evaluation, compound 3 (RC-106) from this series exhibited a robust preclinical profile of antitumor efficacy across a panel of cancer cell lines representative of different tumor types, including Paca3 (pancreatic cancer) and MDA-MB-231 (triple-negative breast cancer), both of which express both S1R and S2R subtypes [1]. Among the synthesized aryl-alkyl(alkenyl)-4-benzylpiperidine derivatives, compound 15 triggered a fast cell death program specifically in the PaCa3 pancreatic cancer cell line [1]. The sigma receptor target class has been validated as a "druggable" target in cancer treatment, with high SR density documented in breast, lung, and prostate cancer cells, and a correlation established between SR expression levels and tumor metastatic potential [1]. The research further established that S1R agonists promote neuroprotection, neurite outgrowth, and trophic factor production, whereas S1R antagonists may play therapeutic roles in neuropathic pain and anticancer therapy [1]. The 4-benzylpiperidine core with an alkyl linker to a terminal basic amine—the precise structural architecture of CAS 1306034-51-4—was identified as the optimal scaffold for achieving pan-SR binding affinity with tunable agonist/antagonist functional profiles [1].

sigma receptor modulation anticancer drug discovery pancreatic cancer breast cancer

Optimal Research and Procurement Applications for 3-(4-Benzylpiperidin-1-yl)propyl ethylamine Based on Differentiated Structural Evidence


Fragment-Based Drug Discovery for NMDA NR1A/2B Receptor Antagonists in Neurodegenerative Disease Programs

The 3-carbon propyl linker in CAS 1306034-51-4 provides the optimal spatial geometry for NR1A/2B receptor engagement, as established by direct comparative data showing a 1.7-fold potency advantage over 4-carbon butyl-linked analogs (IC₅₀ 0.10 μM vs 0.17 μM) [1]. This structural feature makes the compound an ideal starting fragment or intermediate for developing subtype-selective NMDA antagonists targeting indications where NR1A/2B antagonism has been clinically validated, including Parkinson's disease (demonstrated by L-DOPA potentiation in 6-OHDA-lesioned rats) [1], neuropathic pain, stroke, and excitotoxicity-associated neurodegeneration. The unsubstituted piperidine core preserves maximal NMDA potency relative to hydroxylated analogs that reduce primary target engagement in exchange for improved selectivity [1].

CCR5 Antagonist Lead Optimization in HIV-1 Entry Inhibition and Chemokine Receptor Drug Discovery

QSAR modeling of 3-(4-benzylpiperidin-1-yl)propylamine congeners has established quantitative relationships between substituent electronic properties and CCR5 binding affinity, with relative negative charge (RNCG) identified as the primary potency determinant [1]. CAS 1306034-51-4, with its N-ethyl-N-propylamine substitution, introduces distinct electronic character that can be exploited to modulate CCR5 target engagement according to the validated QSAR framework. The compound is positioned for incorporation into CCR5 antagonist lead optimization programs where SAR studies have demonstrated that polar substituents on the 4-benzylpiperidine moiety enhance HIV-1 envelope-mediated membrane fusion inhibition [2]. Applications extend to inflammatory and autoimmune conditions where CCR5 antagonism has therapeutic relevance beyond antiviral indications.

α7 Nicotinic Acetylcholine Receptor Modulator Development for Neuropsychiatric and Cognitive Disorders

The N-benzylpiperidine pharmacophore of CAS 1306034-51-4 has been validated as the essential structural motif for α7 nAChR antagonism with documented subtype selectivity (up to 20-fold over α3β4 and α4β2 nAChRs) [1]. The compound serves as a privileged scaffold for developing negative allosteric modulators of α7 nAChRs, a receptor subtype implicated in cognitive function, neuroinflammation, and synaptic plasticity. The noncompetitive, concentration-dependent antagonism mechanism [1] offers a differentiated pharmacological approach compared to orthosteric modulators. Therapeutic areas include Alzheimer's disease, schizophrenia cognitive deficits, and cholinergic dysfunction syndromes where α7-selective modulation is required over non-selective cholinergic intervention.

Sigma Receptor-Targeted Anticancer Agent Synthesis and Oncology Drug Discovery

The aryl-alkyl-4-benzylpiperidine scaffold of CAS 1306034-51-4 has demonstrated preclinical antitumor efficacy in sigma receptor-expressing cancer cell lines including Paca3 pancreatic cancer and MDA-MB-231 triple-negative breast cancer [1]. The compound represents a validated synthetic intermediate for developing pan-SR modulators with documented cytotoxic activity profiles. Procurement is indicated for oncology drug discovery programs targeting the sigma receptor axis, where high SR density has been correlated with tumor aggressiveness and metastatic potential [1]. The tunable S1R agonist/antagonist functional profile of this chemical class enables therapeutic exploration across both cytoprotective (neuroprotection, neuroinflammation) and cytotoxic (anticancer) applications.

Quote Request

Request a Quote for [3-(4-Benzylpiperidin-1-yl)propyl](ethyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.